molecular formula C26H42N2O6 B560925 Boc-phe(3,4-dihydroxy)-OH dcha CAS No. 102838-86-8

Boc-phe(3,4-dihydroxy)-OH dcha

Cat. No. B560925
CAS RN: 102838-86-8
M. Wt: 478.63
InChI Key: QVNPOUOYEVJFSS-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-phe(3,4-dihydroxy)-OH dcha is a chemical compound that has gained significant attention in the field of scientific research. It is a peptide derivative that has been synthesized using various methods.

Mechanism of Action

Boc-phe(3,4-dihydroxy)-OH dcha acts as a competitive inhibitor of proteases, particularly those that cleave peptide bonds after hydrophobic amino acids. It binds to the active site of the protease, preventing the substrate from binding and thus inhibiting protease activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Boc-phe(3,4-dihydroxy)-OH dcha has several advantages for lab experiments. It is stable, easy to synthesize, and has a well-defined structure. It is also commercially available, making it easily accessible for researchers. However, it has some limitations, including its high cost and limited solubility in some solvents.

Future Directions

There are several future directions for the research on Boc-phe(3,4-dihydroxy)-OH dcha. One possible direction is the development of new protease inhibitors based on its structure. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research could focus on the optimization of its synthesis and the development of new methods for its delivery.
Conclusion:
In conclusion, this compound is a peptide derivative that has significant potential for scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies and treatments for various diseases.

Synthesis Methods

Boc-phe(3,4-dihydroxy)-OH dcha is synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). SPPS is a widely used method that involves the stepwise addition of amino acids to a growing peptide chain. On the other hand, SPPS involves the synthesis of peptides in a solution phase. Both methods have their advantages and limitations, and the choice of method depends on the specific requirements of the research.

Scientific Research Applications

Boc-phe(3,4-dihydroxy)-OH dcha has been used in various scientific research applications, including drug discovery, peptide-based vaccine development, and enzyme inhibition studies. It has also been used as a tool for studying protein-protein interactions and as a substrate for protease activity assays.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6.C12H23N/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNPOUOYEVJFSS-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.